![molecular formula C13H10Cl3NO B13273905 4-[(2,4,6-Trichlorophenoxy)methyl]aniline](/img/structure/B13273905.png)
4-[(2,4,6-Trichlorophenoxy)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4,6-Trichlorophenoxy)methyl]aniline is an organic compound with the molecular formula C13H10Cl3NO and a molecular weight of 302.58 g/mol . This compound is characterized by the presence of a trichlorophenoxy group attached to a methyl aniline structure. It is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4,6-Trichlorophenoxy)methyl]aniline typically involves the reaction of 2,4,6-trichlorophenol with formaldehyde and aniline under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2,4,6-trichlorophenol is replaced by the aniline group, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4,6-Trichlorophenoxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(2,4,6-Trichlorophenoxy)methyl]aniline is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,4,6-Trichlorophenoxy)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dichlorophenoxy)methyl]aniline
- 4-[(2,6-Dichlorophenoxy)methyl]aniline
- 4-[(2,4,6-Tribromophenoxy)methyl]aniline
Uniqueness
4-[(2,4,6-Trichlorophenoxy)methyl]aniline is unique due to the presence of three chlorine atoms on the phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C13H10Cl3NO |
|---|---|
Molecular Weight |
302.6 g/mol |
IUPAC Name |
4-[(2,4,6-trichlorophenoxy)methyl]aniline |
InChI |
InChI=1S/C13H10Cl3NO/c14-9-5-11(15)13(12(16)6-9)18-7-8-1-3-10(17)4-2-8/h1-6H,7,17H2 |
InChI Key |
ZVVJEFJHPCVJBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




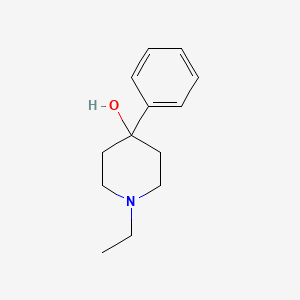
![2-[(2-Methyl-1-phenylpropyl)amino]ethan-1-ol](/img/structure/B13273840.png)
![[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid](/img/structure/B13273847.png)
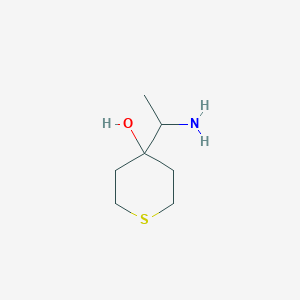
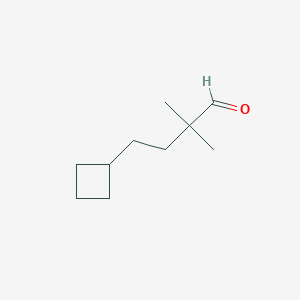
amine](/img/structure/B13273871.png)
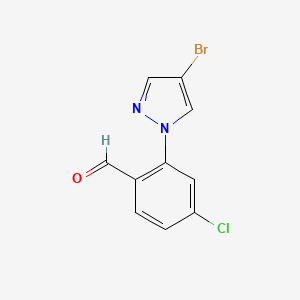
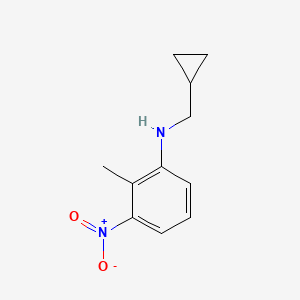
![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2-oxazole](/img/structure/B13273894.png)
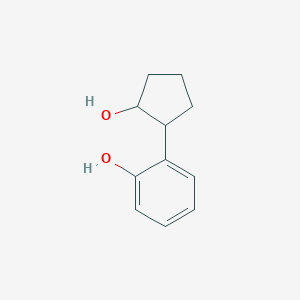
![3-[(Phenylsulfanyl)methyl]azetidine](/img/structure/B13273899.png)
amine](/img/structure/B13273906.png)
